N-(2-fluorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide
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Overview
Description
. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes: The synthesis of N-(2-fluorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide involves several steps. One common synthetic route includes the following:
Acylation Reaction: Start with 2-fluoroaniline and furan-2-carbaldehyde. React them under appropriate conditions to form the intermediate furan-2-ylmethylamine.
Amidation: Next, react the furan-2-ylmethylamine with 2-fluorobenzoyl chloride (or an equivalent) to yield the desired compound.
Industrial Production: While laboratory-scale synthesis is well-established, industrial production methods may vary. Optimization for yield, cost, and safety considerations play a crucial role in large-scale manufacturing.
Chemical Reactions Analysis
N-(2-fluorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of different functional groups.
Reduction: Reduction reactions can modify the compound’s structure.
Substitution: Substituent groups can be introduced or replaced.
Common Reagents: Reagents like reducing agents, oxidizing agents, and Lewis acids are relevant.
Major Products: The specific products depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry:
Organic Synthesis: Researchers use this compound as a building block for more complex molecules.
Medicinal Chemistry: Its structural features make it interesting for drug design.
Biological Studies: Investigating its interactions with proteins, enzymes, or receptors.
Pharmacology: Assessing its potential as a therapeutic agent.
Materials Science:
Mechanism of Action
The precise mechanism by which N-(2-fluorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related compounds:
2-fluoro-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}aniline: A structurally similar compound.
Other Boronic Acids: Explore boronic acids with different substituents.
Properties
Molecular Formula |
C19H15F2NO2 |
---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C19H15F2NO2/c20-14-7-5-13(6-8-14)18-11-9-15(24-18)10-12-19(23)22-17-4-2-1-3-16(17)21/h1-9,11H,10,12H2,(H,22,23) |
InChI Key |
ZHJYATZVBSLKNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
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